Diflucortolone valerate

Catalog No.
S593620
CAS No.
59198-70-8
M.F
C27H36F2O5
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflucortolone valerate

CAS Number

59198-70-8

Product Name

Diflucortolone valerate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Synonyms

6alpha,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate; Diflucortolone 21-valerate; Neriforte; Nerisona; Nerisone; Nerisone Forte; (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dio

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

Efficacy and Potency Comparisons

  • Comparative Studies: Research has compared Diflucortolone valerate's efficacy to other corticosteroids like clobetasol propionate and halcinonide. Studies suggest comparable effectiveness in treating specific conditions like psoriasis, with Diflucortolone valerate demonstrating potency similar to or exceeding other options [, ].
  • Vasoconstriction Tests: Early research investigated Diflucortolone valerate's potency through vasoconstriction tests. These tests measured blood vessel narrowing in response to the medication, suggesting its potential anti-inflammatory properties [].

Combination Therapies

Diflucortolone valerate has been explored in combination with other medications to enhance its effectiveness:

  • Antifungal Combinations: Studies have combined Diflucortolone valerate with antifungal agents like isoconazole nitrate to treat fungal skin infections. This combination therapy showed improved results compared to using Diflucortolone valerate alone, suggesting its potential in managing both inflammation and fungal growth [].

Diflucortolone valerate is a synthetic corticosteroid, classified as a glucocorticoid, primarily used for its anti-inflammatory properties. Its chemical structure is characterized by the presence of fluorine atoms and a valerate ester, which enhances its potency and bioavailability. The chemical name for diflucortolone valerate is 6α, 9-difluoro-11ß, 21-dihydroxy-16 α-methyl-pregna-1, 4-diene-3, 20-dione 21-valerate, with a molecular formula of C27H36F2O5 and a molecular mass of 478.58 g/mol .

Diflucortolone valerate appears as a white to slightly cream-white crystalline powder that is odorless. It is soluble in chloroform but only slightly soluble in methanol and sparingly soluble in ether. The compound melts between 200°C and 205°C .

Diflucortolone valerate's anti-inflammatory effect is mediated through its interaction with the glucocorticoid receptor within skin cells []. Once the drug enters the cell, it binds to the receptor, inducing a conformational change that activates the transcription of anti-inflammatory genes []. These genes encode proteins that suppress the inflammatory response, leading to reduced inflammation, itching, and redness in the skin.

Diflucortolone valerate is a potent corticosteroid, and prolonged or inappropriate use can lead to side effects. These may include:

  • Burning, redness, irritation, or dryness of the treated skin area [].
  • Skin thinning and fragility with prolonged use [].
  • Increased risk of infections at the application site due to suppression of the immune system [].

Diflucortolone valerate is generally safe when used as directed by a healthcare professional. However, it is essential to follow the prescribed dosage and duration of treatment to minimize the risk of side effects [].

Diflucortolone valerate undergoes hydrolysis to release diflucortolone, the active form, upon application. This reaction is facilitated by esterases present in the skin. The released diflucortolone exerts its pharmacological effects through various mechanisms, including the induction of lipocortins that inhibit phospholipase A2 activity, leading to reduced arachidonic acid release and subsequent inhibition of inflammatory mediators .

The biological activity of diflucortolone valerate is predominantly anti-inflammatory. It binds to glucocorticoid receptors, translocating to the nucleus to modulate gene expression. This results in the upregulation of anti-inflammatory genes (e.g., interleukin-10) and downregulation of pro-inflammatory cytokines . In animal models, diflucortolone valerate has shown significant anti-inflammatory effects, outperforming several other corticosteroids in terms of potency .

The synthesis of diflucortolone valerate typically involves:

  • Starting Material: The synthesis begins with a suitable steroid backbone.
  • Fluorination: Introduction of fluorine atoms at specific positions on the steroid structure.
  • Esterification: Reaction with valeric acid to form the valerate ester.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and potency.

These steps can vary slightly depending on the specific synthetic pathway chosen by researchers or manufacturers .

Diflucortolone valerate is primarily used in dermatology for treating various inflammatory skin conditions such as:

  • Eczema
  • Dermatitis
  • Psoriasis
  • Allergic rashes

It helps alleviate symptoms like swelling, itching, and redness associated with these conditions. The compound is available in topical formulations such as creams and ointments .

Interaction studies indicate that diflucortolone valerate may enhance both allergic and non-allergic cutaneous reactions when applied topically during the afferent stage of contact sensitivity in animal models . Additionally, systemic absorption can lead to potential interactions with other medications that affect glucose metabolism or immune function due to its glucocorticoid activity .

Diflucortolone valerate shares structural and functional similarities with various corticosteroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePotencyUnique Features
Fluocinolone acetonideC22H28F2O4ModerateLess potent than diflucortolone valerate topically
Betamethasone-17-valerateC22H29F2O5HighMore potent but may have more systemic effects
DexamethasoneC22H23F1O5Very highStrong systemic effects; used for severe conditions
Beclomethasone dipropionateC27H37ClO7ModeratePrimarily used for asthma; less effective topically

Diflucortolone valerate's unique combination of fluorination and esterification contributes to its enhanced local anti-inflammatory action while minimizing systemic side effects compared to other corticosteroids .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

478.25308057 g/mol

Monoisotopic Mass

478.25308057 g/mol

Heavy Atom Count

34

Appearance

White Solid

Melting Point

195.0 °C

UNII

1A63Z067C8

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (89.66%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (89.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

59198-70-8

Wikipedia

Diflucortolone_valerate

Dates

Modify: 2023-08-15

Explore Compound Types